3,5-Bis(bromomethyl)pyridine hydrobromide

Catalog No.
S770467
CAS No.
1118754-56-5
M.F
C7H8Br3N
M. Wt
345.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(bromomethyl)pyridine hydrobromide

CAS Number

1118754-56-5

Product Name

3,5-Bis(bromomethyl)pyridine hydrobromide

IUPAC Name

3,5-bis(bromomethyl)pyridine;hydrobromide

Molecular Formula

C7H8Br3N

Molecular Weight

345.86 g/mol

InChI

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H

InChI Key

YEJNGIJMYQOLKN-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1CBr)CBr.Br

Canonical SMILES

C1=C(C=NC=C1CBr)CBr.Br

3,5-Bis(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound with the molecular formula C7H8Br3N and a molecular weight of 345.86 g/mol. This compound features two bromomethyl groups attached to the pyridine ring at the 3 and 5 positions, enhancing its reactivity and versatility in organic synthesis. The presence of these bromomethyl groups allows it to act as a valuable intermediate in various

  • Bromine derivatives: Similar compounds containing bromine can be irritants and may cause skin or respiratory tract irritation upon contact.
  • Potential for alkylation: The bromomethyl groups suggest potential alkylating properties, which can be harmful to biological tissues.
, including:

  • Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Addition Reactions: The compound can undergo addition reactions with various reagents, modifying its structure and functionality.
  • Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed reactions, facilitating the synthesis of more complex organic molecules .

While specific biological activities of 3,5-Bis(bromomethyl)pyridine hydrobromide are not extensively documented, compounds with similar structures often exhibit notable biological properties. The reactivity of this compound suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules. It may serve as an intermediate in synthesizing pharmaceutical agents that target various diseases, including cancer and viral infections .

The synthesis of 3,5-Bis(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. Common synthetic routes include:

  • Bromination with N-bromosuccinimide (NBS): This method employs N-bromosuccinimide as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride. This reaction yields moderate amounts of the desired product.
  • Alternative Methods: For industrial applications, more efficient and environmentally friendly methods are being explored. For instance, starting from 5-methylnicotinic acid, the compound can be synthesized through esterification, reduction, and subsequent bromination processes .

3,5-Bis(bromomethyl)pyridine hydrobromide has diverse applications across various fields:

  • Organic Synthesis: It serves as a key building block for constructing complex organic molecules and ligands for coordination chemistry.
  • Pharmaceutical Development: The compound is utilized in synthesizing potential anticancer and antiviral drugs.
  • Material Science: It is involved in producing specialty chemicals and materials .

Several compounds share structural similarities with 3,5-Bis(bromomethyl)pyridine hydrobromide. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
3-(Bromomethyl)pyridine hydrobromideOne bromomethyl groupLess reactive due to fewer electrophilic sites
2,6-Bis(bromomethyl)pyridineBromomethyl groups at different positionsDifferent reactivity profile due to substitution
4-(Bromomethyl)isoquinoline hydrobromideIsoquinoline structure with one bromomethyl groupDifferent ring system affects reactivity

Uniqueness: The unique feature of 3,5-Bis(bromomethyl)pyridine hydrobromide lies in its dual bromomethyl groups at the 3 and 5 positions on the pyridine ring. This configuration significantly enhances its reactivity compared to similar compounds, making it particularly valuable for synthetic applications .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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